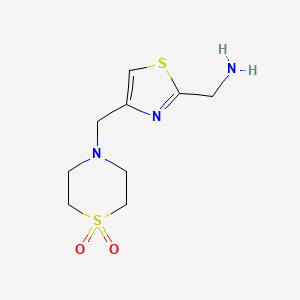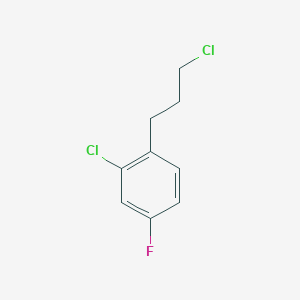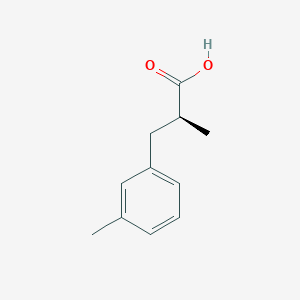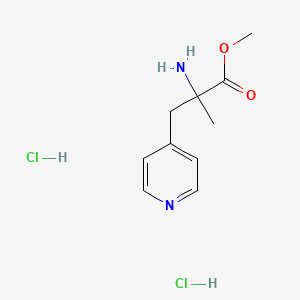
3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid is an organic compound that features both bromine and chlorine atoms attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid typically involves multi-step reactionsFor instance, the synthesis might involve the use of aluminum (III) chloride and dichloromethane for the initial halogenation steps, followed by the addition of bromine in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form simpler phenyl derivatives.
Substitution: The halogen atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.
Major Products
Oxidation: Formation of 3-(2-Bromo-3-chlorophenyl)-2-oxopropanoic acid.
Reduction: Formation of 3-(2-Bromo-3-chlorophenyl)propanoic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyestuffs
Mecanismo De Acción
The mechanism by which 3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with various molecular targets. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-chloropropiophenone: A related compound used as an intermediate in organic synthesis.
3-Chloropropiophenone: Lacks the bromine atom but shares similar structural features.
2-Bromo-3-nitropropanoic acid: Contains a nitro group instead of a chlorine atom.
Uniqueness
3-(2-Bromo-3-chlorophenyl)-2-hydroxypropanoic acid is unique due to the combination of bromine and chlorine atoms on the phenyl ring, along with the hydroxypropanoic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C9H8BrClO3 |
|---|---|
Peso molecular |
279.51 g/mol |
Nombre IUPAC |
3-(2-bromo-3-chlorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-8-5(2-1-3-6(8)11)4-7(12)9(13)14/h1-3,7,12H,4H2,(H,13,14) |
Clave InChI |
OTUCQPUFPDPSQA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Br)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-isopropyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13480030.png)

![2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B13480040.png)





![2-[1-(cyclopropylmethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13480077.png)
![Lithium(1+) 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13480081.png)
